

Spectroscopic Analysis of 3-Acetyl-2,5-dimethylthiophene: A Technical Guide

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Compound of Interest

Compound Name: 3-Acetyl-2,5-dimethylthiophene

Cat. No.: B1297827

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This guide provides a comprehensive overview of the spectroscopic data for **3-Acetyl-2,5-dimethylthiophene**, a key aromatic ketone intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound.

Spectroscopic Data Summary

The empirical formula for **3-Acetyl-2,5-dimethylthiophene** is C₈H₁₀OS, and it has a molecular weight of 154.23 g/mol .[\[1\]](#)[\[2\]](#) The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |
|----------------------|--------------|--------------------|
| 2.44 | Singlet | -COCH ₃ |
| 2.34 | Singlet | 2-CH ₃ |
| 2.29 | Singlet | 5-CH ₃ |
| 6.72 | Singlet | 4-H |

Solvent: CDCl_3

^{13}C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |
|----------------------|---------------------|
| 195.8 | $\text{C}=\text{O}$ |
| 149.4 | C-2 |
| 133.2 | C-5 |
| 124.1 | C-3 |
| 120.8 | C-4 |
| 31.3 | $-\text{COCH}_3$ |
| 19.1 | 2- CH_3 |
| 15.1 | 5- CH_3 |

Solvent: CDCl_3

Infrared (IR) Spectroscopy Data

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|-----------|--|
| 2920 | Medium | C-H stretch (aromatic) |
| 1665 | Strong | $\text{C}=\text{O}$ stretch (ketone) |
| 1540 | Medium | $\text{C}=\text{C}$ stretch (thiophene ring) |
| 1420 | Medium | C-H bend |
| 1230 | Strong | C-C stretch |

Mass Spectrometry (MS) Data

The mass spectrum is obtained via electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|-------------------------------------|
| 154 | 40 | [M] ⁺ (Molecular Ion) |
| 139 | 100 | [M-CH ₃] ⁺ |
| 111 | 23 | [M-COCH ₃] ⁺ |
| 43 | 15 | [CH ₃ CO] ⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: For ¹H NMR, approximately 5-25 mg of **3-Acetyl-2,5-dimethylthiophene** is accurately weighed and dissolved in about 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).^[3] For ¹³C NMR, a higher concentration of 20-50 mg is used to obtain a good signal-to-noise ratio.^[3] The solution is transferred to a 5 mm NMR tube. To ensure a homogeneous solution, gentle vortexing or sonication can be applied.^[3] It is crucial to filter the sample to remove any solid particles that could distort the magnetic field.
- Instrumental Analysis: The NMR spectra are recorded on a spectrometer, for instance, a 400 or 500 MHz instrument.^[3] The process involves locking the spectrometer to the deuterium signal of the solvent, shimming the magnetic field to optimize its homogeneity, tuning the probe to the desired nucleus (¹H or ¹³C), and acquiring the data.^[3] An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing.^{[4][5]}

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample like **3-Acetyl-2,5-dimethylthiophene**, the thin solid film method is commonly employed.^[6] A small amount of the compound is dissolved in a volatile solvent like methylene chloride.^[6] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.^[6] Alternatively, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.

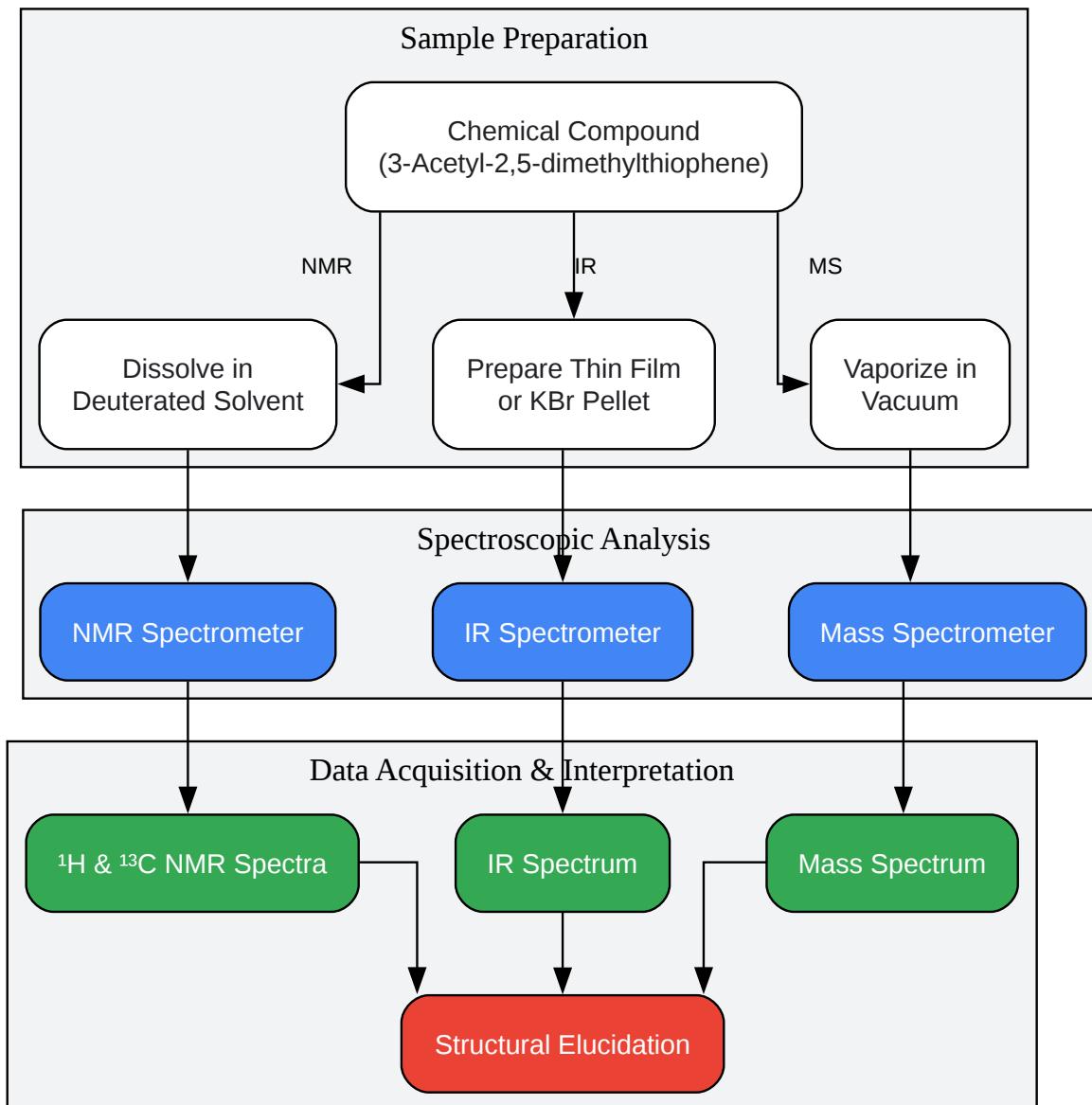
- Instrumental Analysis: The prepared sample is placed in the sample holder of an FT-IR spectrometer.[6] A background spectrum of the empty instrument is first recorded. Then, the spectrum of the sample is acquired. The instrument measures the absorption of infrared radiation at different frequencies, resulting in a spectrum that shows the vibrational modes of the molecule.[7]

Mass Spectrometry (MS)

- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[8] In the electron ionization (EI) method, the gaseous molecules are bombarded with a high-energy electron beam, which knocks off an electron from the molecule to form a radical cation, known as the molecular ion.[8][9]
- Mass Analysis and Detection: The resulting ions are accelerated by an electric field and then deflected by a magnetic field.[8] The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.[8] Lighter ions are deflected more than heavier ones.[9] A detector records the abundance of ions at each m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z .[10]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Acetyl-2,5-dimethylthiophene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297827#spectroscopic-data-of-3-acetyl-2-5-dimethylthiophene-nmr-ir-ms]

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